molecular formula C12H15F2N3O B8166816 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide

Cat. No.: B8166816
M. Wt: 255.26 g/mol
InChI Key: RVFKCXBGCKKHDG-UHFFFAOYSA-N
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Description

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an amino group, a difluoropyrrolidinyl group, and a methyl group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a suitable acyl chloride to form the benzamide core.

    Introduction of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced via nucleophilic substitution reactions using a difluoropyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace the difluoropyrrolidinyl group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl group may enhance binding affinity to these targets, while the amino group can participate in hydrogen bonding, stabilizing the compound-target complex. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,3-Difluoropyrrolidin-1-yl)-2-methylbenzamide: Lacks the amino group, which may reduce its binding affinity to certain targets.

    5-Amino-2-methylbenzamide: Lacks the difluoropyrrolidinyl group, which may affect its overall chemical reactivity and applications.

Uniqueness

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide is unique due to the presence of both the difluoropyrrolidinyl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c1-7-4-10(9(15)5-8(7)11(16)18)17-3-2-12(13,14)6-17/h4-5H,2-3,6,15H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFKCXBGCKKHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)N)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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